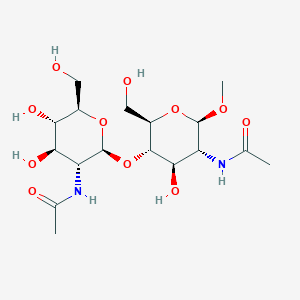
O-Methyl-di-N-acetyl beta-chitobioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl-di-N-acetyl beta-chitobioside (MDCB) is a chemical compound that belongs to the family of chitin oligosaccharides. It is a dimer of N-acetylglucosamine, which is a major component of the exoskeleton of insects, crustaceans, and fungi. MDCB has been synthesized by several methods, and its potential applications in scientific research have been extensively investigated.
Wirkmechanismus
O-Methyl-di-N-acetyl beta-chitobioside is thought to act as a ligand for carbohydrate-binding proteins, such as chitinases and lectins. It may also modulate the activity of immune cells, such as macrophages and dendritic cells, by binding to specific receptors on their surface. O-Methyl-di-N-acetyl beta-chitobioside may also affect gene expression and signal transduction pathways in cells.
Biochemische Und Physiologische Effekte
O-Methyl-di-N-acetyl beta-chitobioside has been shown to have a variety of biochemical and physiological effects, including the stimulation of immune cells, the inhibition of cancer cell growth, and the modulation of gene expression. O-Methyl-di-N-acetyl beta-chitobioside has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
O-Methyl-di-N-acetyl beta-chitobioside has several advantages for lab experiments, including its stability, solubility, and availability. O-Methyl-di-N-acetyl beta-chitobioside is also relatively inexpensive and easy to synthesize. However, O-Methyl-di-N-acetyl beta-chitobioside has some limitations, including its potential toxicity and its limited ability to penetrate cell membranes.
Zukünftige Richtungen
There are several future directions for research on O-Methyl-di-N-acetyl beta-chitobioside, including its use as a therapeutic agent for cancer and other diseases, its potential as a vaccine adjuvant, and its role in the development of insecticides and antifungal agents. Further studies are needed to determine the optimal dose and route of administration for O-Methyl-di-N-acetyl beta-chitobioside, as well as its potential side effects and toxicities.
Conclusion
In conclusion, O-Methyl-di-N-acetyl beta-chitobioside is a chitin oligosaccharide with potential applications in scientific research. It can be synthesized by several methods and has been shown to have a variety of biochemical and physiological effects. O-Methyl-di-N-acetyl beta-chitobioside has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential of O-Methyl-di-N-acetyl beta-chitobioside in scientific research and its potential as a therapeutic agent.
Synthesemethoden
O-Methyl-di-N-acetyl beta-chitobioside can be synthesized by several methods, including enzymatic hydrolysis, chemical synthesis, and chitinase-catalyzed hydrolysis. Enzymatic hydrolysis involves the use of chitinase enzymes to break down chitin into smaller oligosaccharides, including O-Methyl-di-N-acetyl beta-chitobioside. Chemical synthesis involves the reaction of N-acetylglucosamine with a methylating agent, such as methyl iodide, to produce O-Methyl-di-N-acetyl beta-chitobioside. Chitinase-catalyzed hydrolysis involves the use of chitinase enzymes to break down chitin into O-Methyl-di-N-acetyl beta-chitobioside.
Wissenschaftliche Forschungsanwendungen
O-Methyl-di-N-acetyl beta-chitobioside has potential applications in scientific research, including its use as a substrate for chitinase enzymes, as a ligand for carbohydrate-binding proteins, and as a tool for studying chitin metabolism in insects and fungi. O-Methyl-di-N-acetyl beta-chitobioside has also been used to study the effects of chitin oligosaccharides on the immune system and the development of cancer.
Eigenschaften
CAS-Nummer |
19272-54-9 |
|---|---|
Produktname |
O-Methyl-di-N-acetyl beta-chitobioside |
Molekularformel |
C17H30N2O11 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C17H30N2O11/c1-6(22)18-10-13(25)12(24)8(4-20)28-17(10)30-15-9(5-21)29-16(27-3)11(14(15)26)19-7(2)23/h8-17,20-21,24-26H,4-5H2,1-3H3,(H,18,22)(H,19,23)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |
InChI-Schlüssel |
OMQXNBZLIHSROF-GBZYHGPESA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
Andere CAS-Nummern |
19272-54-9 |
Synonyme |
methyl N,N'-diacetyl-beta-D-chitobioside O-methyl-di-N-acetyl beta-chitobioside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)


![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)








